(2-Chloro-4-(6-methylpyrazin-2-yl)phenyl)boronic acid
Overview
Description
(2-Chloro-4-(6-methylpyrazin-2-yl)phenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a pyrazinyl moiety.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be involved in suzuki–miyaura cross-coupling reactions . This reaction involves the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry .
Mode of Action
The mode of action of (2-Chloro-4-(6-methylpyrazin-2-yl)phenyl)boronic acid involves its participation in Suzuki–Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a source of a phenyl group . The reaction involves two main steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the Suzuki–Miyaura cross-coupling reactions . These reactions are fundamental in organic chemistry and are involved in the synthesis of various organic compounds . The downstream effects of these reactions include the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic molecules .
Pharmacokinetics
Boronic acids, in general, are known for their stability, mild reaction conditions, and environmental benignity . These properties can potentially impact the bioavailability of the compound.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of complex organic molecules .
Biochemical Analysis
Biochemical Properties
(2-Chloro-4-(6-methylpyrazin-2-yl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with enzymes that have active sites containing serine or threonine residues, forming reversible covalent bonds with these residues. Such interactions can inhibit the enzymatic activity, making this compound a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving kinases and phosphatases. By inhibiting specific enzymes, this compound can alter gene expression and cellular metabolism. For instance, it can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the formation of reversible covalent bonds with the active sites of target enzymes. This interaction can inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis or oxidation over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to enzyme inhibition and protein modification. This compound can interact with enzymes involved in metabolic flux, altering the levels of specific metabolites. Additionally, this compound can affect the activity of cofactors and other regulatory molecules, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, this compound may be preferentially taken up by cells expressing certain transporters, leading to higher intracellular concentrations .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For instance, this compound may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins, affecting gene expression and cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-(6-methylpyrazin-2-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent such as toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and minimize by-products. This includes the careful selection of catalysts, bases, and solvents, as well as the control of reaction temperature and time. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-(6-methylpyrazin-2-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a boronic ester or boronic anhydride.
Reduction: The chloro group can be reduced to a hydrogen atom under appropriate conditions.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or potassium thiolate are employed under basic conditions.
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: The corresponding dechlorinated phenylboronic acid.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
(2-Chloro-4-(6-methylpyrazin-2-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the chloro and pyrazinyl substituents, making it less versatile in certain reactions.
4-Chlorophenylboronic acid: Contains a chloro group but lacks the pyrazinyl moiety, affecting its reactivity and applications.
2-Pyrazinylboronic acid: Contains the pyrazinyl group but lacks the chloro substituent, influencing its chemical behavior.
Uniqueness
(2-Chloro-4-(6-methylpyrazin-2-yl)phenyl)boronic acid is unique due to the presence of both chloro and pyrazinyl groups, which enhance its reactivity and make it suitable for a broader range of applications compared to its simpler counterparts .
Properties
IUPAC Name |
[2-chloro-4-(6-methylpyrazin-2-yl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BClN2O2/c1-7-5-14-6-11(15-7)8-2-3-9(12(16)17)10(13)4-8/h2-6,16-17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMVQDXBACOBMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2=NC(=CN=C2)C)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901205521 | |
Record name | B-[2-Chloro-4-(6-methyl-2-pyrazinyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901205521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1648864-28-1 | |
Record name | B-[2-Chloro-4-(6-methyl-2-pyrazinyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1648864-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[2-Chloro-4-(6-methyl-2-pyrazinyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901205521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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